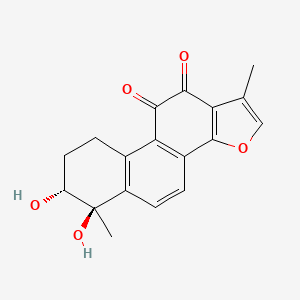

Tanshindiol C

Vue d'ensemble

Description

Le Tanshindiol C est un composé naturel isolé des racines de Salvia miltiorrhiza, une plante médicinale traditionnelle chinoise. Il appartient à la classe des norditerpénoïdes quinones de type abiétane et a suscité un intérêt considérable en raison de ses diverses activités pharmacologiques, notamment des propriétés antibactériennes, antioxydantes, anti-inflammatoires et antinéoplasiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale du Tanshindiol C implique une approche concise et efficace à partir d'un intermédiaire ène courant. Cet intermédiaire est dérivé du Tanshinol B, synthétisé avec un rendement global de 50 % en trois étapes utilisant une cycloaddition favorisée par les ultrasons comme étape clé . Le processus de synthèse est économique en termes d'étapes, améliorant considérablement l'efficacité de la synthèse.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche de synthèse mentionnée ci-dessus peut être adaptée pour une production à grande échelle, compte tenu de son efficacité et de son rendement.

Analyse Des Réactions Chimiques

Types de réactions : Le Tanshindiol C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il s'agit d'un inhibiteur compétitif de l'EZH2 (histone méthyltransférase) dépendant de la S-adénosylméthionine et d'un activateur à la fois du Nrf2 et de la sirtuine 1 dans les macrophages .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés ayant des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude des norditerpénoïdes quinones de type abiétane.

Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et de l'expression génétique.

Médecine : Exhibe une activité anticancéreuse significative en induisant l'apoptose et l'arrêt du cycle cellulaire dans diverses lignées cellulaires cancéreuses.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et compléments alimentaires.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples mécanismes :

Activité anticancéreuse : Induit l'apoptose mitochondriale, l'arrêt du cycle cellulaire, l'inhibition de l'angiogenèse et la modulation de microARN clés suppresseurs de tumeurs.

Protection cardiovasculaire : Active les voies Nrf2 et Sirtuine 1 dans les macrophages, conduisant à la régulation positive des protéines antioxydantes et à l'inhibition de la formation de cellules spumeuses.

Régulation épigénétique : Inhibe l'activité de l'EZH2, affectant la méthylation des histones et l'expression génétique.

Applications De Recherche Scientifique

Cardiovascular Health

Mechanism of Action:

Tanshindiol C has been shown to inhibit oxidized low-density lipoprotein (oxLDL) induced macrophage foam cell formation, a critical process in the development of atherosclerosis. The compound activates the Nrf2 and Sirtuin 1 pathways, leading to the upregulation of peroxiredoxin 1 (Prdx1), which plays a protective role against lipid accumulation in macrophages. This mechanism suggests potential therapeutic strategies for managing cardiovascular diseases by targeting foam cell formation and promoting lipid metabolism .

Case Study:

A study demonstrated that this compound significantly reduced foam cell formation in macrophages exposed to oxLDL. The findings indicated that Prdx1 activation was essential for this protective effect, highlighting this compound's potential as a novel therapeutic agent for atherosclerosis .

Cancer Treatment

Inhibition of EZH2 Activity:

this compound has been identified as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in tumorigenesis. In vitro studies revealed that this compound effectively inhibited the growth of various cancer cell lines, including those from diffuse large B-cell lymphoma. The compound demonstrated competitive inhibition of EZH2 activity, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study:

In a specific study involving the Pfeiffer cell line, treatment with this compound led to decreased levels of tri-methylated histone H3 lysine-27, indicating effective modulation of epigenetic regulation associated with cancer progression. This underscores the compound's role in cancer therapy by targeting histone methylation pathways .

Osteoporosis Management

Pharmacological Effects:

Research indicates that extracts from Salvia miltiorrhiza, including this compound, possess anti-osteoporotic properties. These effects are attributed to the inhibition of osteoclastogenesis and promotion of osteoblastogenesis through various signaling pathways such as MAPK/NF-κB/NFATc1 and Wnt/β-catenin .

Case Study:

A review of forty preclinical studies highlighted that Salvia miltiorrhiza extracts improved bone mineral density and reduced markers of bone resorption in osteoporotic models. The findings suggest that this compound could be an effective component in formulations aimed at preventing or treating osteoporosis .

Comparative Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cardiovascular Health | Inhibition of foam cell formation via Nrf2/Prdx1 pathway | Reduced lipid accumulation in macrophages |

| Cancer Treatment | Inhibition of EZH2 activity | Growth inhibition in various cancer cell lines |

| Osteoporosis Management | Promotion of osteoblastogenesis and inhibition of osteoclastogenesis | Improved bone mineral density and reduced resorption markers |

Mécanisme D'action

Tanshindiol C is part of the tanshinone family, which includes other compounds such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone . These compounds share similar structural features and pharmacological activities but differ in their specific molecular targets and potency. This compound is unique due to its dual role as an EZH2 inhibitor and activator of Nrf2 and Sirtuin 1, making it a promising candidate for both anticancer and cardiovascular therapies.

Comparaison Avec Des Composés Similaires

Le Tanshindiol C fait partie de la famille des tanshinones, qui comprend d'autres composés tels que la Tanshinone I, la Tanshinone IIA et la Cryptotanshinone . Ces composés partagent des caractéristiques structurelles et des activités pharmacologiques similaires, mais diffèrent par leurs cibles moléculaires spécifiques et leur puissance. Le this compound est unique en raison de son double rôle d'inhibiteur de l'EZH2 et d'activateur du Nrf2 et de la Sirtuine 1, ce qui en fait un candidat prometteur pour les thérapies anticancéreuses et cardiovasculaires.

Composés similaires :

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

Le this compound se distingue par ses activités biologiques multiformes et ses applications thérapeutiques potentielles, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Tanshindiol C (TanC), a bioactive compound derived from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer treatment and cardiovascular health. This article presents a comprehensive overview of TanC's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of this compound

This compound is a major active ingredient in Salvia miltiorrhiza, a traditional Chinese medicinal herb known for its therapeutic properties. It has been studied for its effects on various diseases, including cancer and cardiovascular disorders.

2.1 Anti-Cancer Activity

TanC has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC). Research indicates that TanC modulates the expression of microRNAs (miRNAs), specifically miR-491-3p, which plays a critical role in the regulation of the c-MYC oncogene, leading to reduced cancer cell viability and increased apoptosis rates .

Key Findings:

- Cell Lines Tested : A549, H358, SK-MES-1, H1299.

- Concentration Range : 0 μM to 100 μM.

- Effects : Dose-dependent growth inhibition in NSCLC cells without affecting normal bronchial epithelial cells .

2.2 Inhibition of EZH2 Activity

TanC has been identified as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key player in histone methylation associated with tumorigenesis. In vitro studies demonstrated that TanC significantly inhibits EZH2's methyltransferase activity, resulting in decreased levels of tri-methylated histone H3 lysine-27 in cancer cells .

IC50 Values:

- This compound: 0.55 μM against EZH2 activity.

3. Cardiovascular Protective Effects

TanC exhibits protective effects against oxidized low-density lipoprotein (oxLDL)-induced foam cell formation, which is crucial in atherosclerosis development. It activates the Prdx1/ABCA1 signaling pathway, promoting cholesterol efflux from macrophages and thereby reducing foam cell formation .

Experimental Details:

- Concentration Tested : 1, 3, and 10 μM.

- Mechanism : Activation of Prdx1/ABCA1 signaling pathway.

4. Comparative Biological Activity

5. Case Studies and Clinical Trials

Recent studies have highlighted the potential clinical applications of TanC in treating various conditions:

- Cancer Treatment : A study involving NSCLC patients showed promising results when treated with TanC, indicating its potential as a therapeutic agent in oncology.

- Atherosclerosis Management : Clinical observations suggest that TanC may be beneficial in managing cardiovascular diseases by mitigating foam cell formation.

Propriétés

IUPAC Name |

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KZULUSFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914287 | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97465-71-9, 96839-30-4 | |

| Record name | Tanshindiol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Przewaquinone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.